molecular formula C7H8N2 B1592223 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine CAS No. 760919-39-9

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1592223
CAS No.: 760919-39-9
M. Wt: 120.15 g/mol
InChI Key: JIEZEWWXWYGFRD-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine (CAS 760919-39-9) is a bicyclic aromatic compound with the molecular formula C7H8N2 and a molecular weight of 120.15 g/mol. This compound features a pyrrolidine ring fused to a pyridine ring, making it a valuable building block in medicinal chemistry and drug discovery research . The pyrrolopyridine scaffold is a key structure in pharmaceutical research due to its broad spectrum of pharmacological properties. As one of the six structural isomers of a pyrrole fused to a pyridine, this core structure is found in compounds studied for various biological activities . While research on this specific isomer is ongoing, other pyrrolopyridine isomers have demonstrated significant potential in areas such as antidiabetic and antimicrobial applications. For instance, related isomers have been investigated for their ability to stimulate glucose uptake in muscle and fat cells, indicating relevance for metabolic disorder research . Additionally, the pyrrolopyridine scaffold is present in compounds with noted antimycobacterial and antiviral activities, providing a foundation for anti-infective drug development . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, as it carries the hazard statement H302 (Harmful if swallowed) . For optimal stability, it is recommended to store the product in a dark place under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-3-8-5-7-6(1)2-4-9-7/h1,3,5,9H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEZEWWXWYGFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593151
Record name 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760919-39-9
Record name 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Dihydro 1h Pyrrolo 2,3 C Pyridine and Its Derivatives

Strategies for the Construction of the 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Core

The assembly of the bicyclic 6-azaindoline framework can be achieved through several strategic approaches. These include forming the aromatic pyrrolo[2,3-c]pyridine (6-azaindole) followed by reduction, or direct construction of the saturated pyrrole (B145914) ring.

The formation of the aromatic precursor, 1H-pyrrolo[2,3-c]pyridine (6-azaindole), is a common and well-documented strategy. Various cyclization methods have been developed to construct this scaffold, which can then be reduced to the target dihydro-derivative.

Bartoli Reaction : This is a classic method for indole (B1671886) synthesis that has been adapted for 6-azaindoles. It typically involves the reaction of a substituted 3-nitropyridine (B142982) with a vinyl Grignard reagent. nih.gov

Sonogashira Coupling/Intramolecular Cyclization : A tandem process where a suitable aminopyridine precursor, such as tert-butyl (4-iodopyridin-3-yl)carbamate, reacts with a terminal alkyne. The initial coupling product undergoes a subsequent intramolecular cyclization upon heating to form the pyrrole ring. nih.gov

Fischer Indole Synthesis : An adaptation of the classic Fischer synthesis can be employed, using a suitable pyridine-derived hydrazine (B178648) which is reacted with an aldehyde or ketone to form a hydrazone, followed by acid-catalyzed cyclization. nih.gov

Reductive Cyclization of Enamines : A two-step approach where 3-nitropyridines are first reacted with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form enamines. Subsequent reductive cyclization of these intermediates leads to the pyrrolo[2,3-c]pyridine core in high yields. nih.gov

Intramolecular Diels-Alder Reaction : A variant of the intramolecular Diels-Alder oxazole (B20620) (IMDAO) cycloaddition has been developed to provide direct access to the 6-azaindole (B1212597) scaffold. nih.gov

Table 1: Examples of Cyclization Reactions for 1H-Pyrrolo[2,3-c]pyridine Synthesis
MethodStarting MaterialsKey Reagents/ConditionsProduct TypeReference
Bartoli Reaction2-Halogen-3-nitropyridines, Vinyl magnesium bromideTHF or TolueneSubstituted 1H-Pyrrolo[2,3-c]pyridines nih.gov
Sonogashira/Cyclizationtert-Butyl (4-iodopyridin-3-yl)carbamate, Terminal alkynePd catalyst, Heat (80 °C)2-Substituted 1H-Pyrrolo[2,3-c]pyridines nih.gov
Reductive Cyclization4-Methyl-3-nitropyridines, DMFDMAReduction (e.g., H₂, Pd/C)2,3-Unsubstituted 1H-Pyrrolo[2,3-c]pyridines nih.gov
[4+1] Cyclization3-Amino-4-methylpyridines, Trifluoroacetic anhydride (B1165640) (TFAA)Heat2-Trifluoromethyl-3-trifluoroacetyl-6-azaindoles chemrxiv.org

Once the aromatic 1H-pyrrolo[2,3-c]pyridine is formed, the most direct route to the 2,3-dihydro derivative is through the regioselective reduction of the pyrrole ring. The pyrrole moiety is generally more electron-rich and thus more susceptible to reduction than the pyridine (B92270) ring. Catalytic hydrogenation is the most common and effective method for this transformation. rsc.orgyoutube.com

Commonly used catalysts include rhodium, palladium, and platinum-based systems. youtube.com For instance, rhodium(III) oxide (Rh₂O₃) has been shown to be an effective catalyst for the hydrogenation of various unprotected pyridines under mild conditions, a methodology that can be extended to fused systems like pyrrolopyridines. The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is crucial to ensure high yield and selectivity, avoiding over-reduction of the pyridine ring. The synthesis of related azaindolines often involves the catalytic hydrogenation of the corresponding azaindole precursor. rsc.org

Annulation strategies that directly construct the dihydro-pyrrolo[2,3-c]pyridine (azaindoline) core offer a more convergent approach. These methods build the fused ring system in a single or tandem sequence, directly yielding the saturated pyrrole ring.

One notable example is a cation-directed cyclization of aminopyridine-derived imines. This method involves the cyclization of an imine precursor, prepared from an appropriate aminopyridine, under phase-transfer conditions to directly furnish the azaindoline scaffold. nih.gov This approach avoids the separate reduction step and can be rendered stereoselective.

The demand for enantiomerically pure compounds has driven the development of asymmetric syntheses for the 6-azaindoline core. A highly effective method is the cation-directed enantioselective cyclization. nih.govnih.govacs.orgacs.org

In this approach, an aminopyridine-derived imine substrate is cyclized using a chiral phase-transfer catalyst, such as N-benzylcinchonidinium chloride. nih.gov The reaction proceeds via a 5-endo-trig mechanism under basic conditions (e.g., solid KOH) at low temperatures to afford functionalized 6-azaindolines with high levels of enantioselectivity. This methodology is compatible with a range of aryl-substituted imines, providing access to a diverse set of chiral building blocks. nih.govacs.org

Table 2: Enantioselective Synthesis of 6-Azaindolines via Cation-Directed Cyclization
Substrate Substituent (Aryl on Imine)Key Reagents/ConditionsProductEnantiomeric Ratio (er)Reference
2-ChlorophenylChiral PTC, KOH, Toluene, -30 °CChiral 2-(2-chlorophenyl)-6-azaindoline98:2 nih.govacs.org
4-ChlorophenylChiral PTC, KOH, Toluene, -30 °CChiral 2-(4-chlorophenyl)-6-azaindoline94:6 nih.govacs.org
4-BromophenylChiral PTC, KOH, Toluene, -30 °CChiral 2-(4-bromophenyl)-6-azaindoline94:6 nih.govacs.org
4-NitrophenylChiral PTC, KOH, Toluene, -30 °CChiral 2-(4-nitrophenyl)-6-azaindoline95:5 nih.govacs.org

Functionalization and Derivatization Strategies for this compound

Once the core is constructed, further derivatization can be undertaken. The reactivity of the bicyclic system is dictated by the electronic properties of both the pyrrolidine (B122466) and pyridine rings.

Performing electrophilic aromatic substitution (EAS) directly on the pyridine ring of a pyrrolo[2,3-c]pyridine system is challenging. The pyridine ring is inherently electron-deficient and less reactive towards electrophiles than benzene. uoanbar.edu.iqquimicaorganica.org This deactivation is caused by the electronegative nitrogen atom, which withdraws electron density from the ring carbons. matanginicollege.ac.in Furthermore, the fused pyrrole (or pyrrolidine) ring is electron-rich and would typically be the preferential site for electrophilic attack.

To achieve substitution on the pyridine portion, a common strategy involves modulating the reactivity of the pyridine nitrogen. The formation of a pyridine N-oxide significantly alters the electronic properties of the ring. The N-oxide group can activate the pyridine ring towards certain functionalizations. For the related 6- and 7-azaindole (B17877) systems, direct C-H arylation at the C7 and C6 positions (pyridine carbons), respectively, has been successfully achieved by first forming the N-oxide of the pyridine nitrogen. nih.gov This intermediate then undergoes palladium-catalyzed coupling reactions with partners like aryl bromides. nih.govpharmablock.com Following the substitution, the N-oxide can be removed to yield the functionalized pyridine ring. This strategy circumvents the low intrinsic reactivity of the pyridine ring towards EAS.

Nucleophilic Substitution Reactions and their Application

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic systems like the pyridine ring present in the this compound scaffold. The inherent electron-withdrawing nature of the pyridine nitrogen atom depletes electron density at the ortho (C7) and para (C4) positions, making them susceptible to attack by nucleophiles.

The reaction generally requires a leaving group, typically a halogen, at these activated positions. The presence of additional electron-withdrawing groups on the ring can further enhance its electrophilicity and facilitate the substitution process. youtube.com The mechanism proceeds through a two-step addition-elimination sequence, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. For the pyridine ring, attack at the positions ortho and para to the ring nitrogen allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. quora.com This stabilization is not possible when the attack occurs at the meta position (C5), making substitution at this site much less favorable. quora.com

Consequently, halo-substituted derivatives of this compound are expected to react with various nucleophiles (e.g., alkoxides, thiolates, amines) primarily at the C4 and C7 positions to yield functionalized products.

N-Alkylation and N-Acylation Reactions on the Pyrrole Nitrogen

The this compound core contains a non-aromatic, saturated pyrrole ring (a pyrrolidine), which features a secondary amine at the N1 position. This nitrogen atom is nucleophilic and readily undergoes alkylation and acylation reactions typical of secondary amines.

N-Alkylation involves the reaction of the N1 nitrogen with an alkylating agent, such as an alkyl halide or sulfonate, usually in the presence of a base to neutralize the acid generated. The choice of base and solvent is crucial for achieving high yields. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), with solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). fabad.org.tr

N-Acylation is the introduction of an acyl group onto the N1 nitrogen. This is typically achieved using acylating agents like acyl chlorides or acid anhydrides. The reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine, to act as an acid scavenger. These reactions are generally high-yielding and provide stable amide products, which can serve as important intermediates or as final target molecules. The use of ionic liquids has also been reported as an effective medium for regioselective N-substitution of pyrrole systems. organic-chemistry.org

Cross-Coupling Methodologies for Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of heterocyclic scaffolds. For the this compound system, these reactions are typically performed on halogenated derivatives, allowing for the introduction of a wide array of substituents onto the pyridine ring.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. It is a highly versatile method for forming C-C bonds. Studies on the closely related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold demonstrate that Suzuki couplings can be performed chemoselectively. For instance, a 4-chloro-2-iodo-7-azaindole derivative was shown to react selectively at the more reactive C2-iodo position with various phenylboronic acids using a Pd₂(dba)₃ catalyst and K₂CO₃ as the base. nih.gov Microwave-assisted Suzuki reactions have also been shown to be effective, reducing reaction times significantly. nih.govmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide/triflate and an amine. It has become a premier method for synthesizing aryl amines. wikipedia.orglibretexts.org The reaction typically employs a palladium source, a phosphine (B1218219) ligand (e.g., BINAP, RuPhos, XPhos), and a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). nih.govchemspider.com On the 7-azaindole scaffold, a Buchwald-Hartwig amination was successfully performed at the C4-chloro position after a Suzuki coupling had occurred at C2, showcasing a sequential cross-coupling strategy for diversification. nih.gov

The table below summarizes representative cross-coupling reactions on a 7-azaindole scaffold, which are analogous to the expected reactivity of a halo-substituted 6-azaindoline.

Oxidation and Reduction Transformations of Functional Groups

Oxidation and reduction reactions provide pathways to interconvert related scaffolds and modify substituents, further expanding the chemical space accessible from the this compound core.

Oxidation: A key transformation is the aromatization of the dihydropyrrole ring to generate the corresponding aromatic 1H-pyrrolo[2,3-c]pyridine. This type of dehydrogenation is common for dihydropyridine-like structures and can be accomplished with a variety of oxidizing agents. Reagents such as manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or milder systems like DMSO or calcium hypochlorite (B82951) have been used for the oxidation of dihydropyridines to their pyridine counterparts. wum.edu.pkresearchgate.net This reaction is valuable for accessing the fully aromatic azaindole core from the more saturated precursor.

Reduction: Reduction reactions can target either the pyridine ring or functional groups attached to the scaffold.

Ring Reduction: While the starting material is already a dihydro-derivative, further reduction of the pyridine ring can be achieved. A study on the related 1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide showed that the pyridinium (B92312) ring could be reduced with sodium borohydride (B1222165) (NaBH₄) to yield the 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine.

Functional Group Reduction: Standard reduction protocols can be applied to substituents on the ring. For example, a nitro group on the pyridine ring, a common precursor in heterocyclic synthesis, can be reduced to an amino group using reagents like iron powder in acetic acid or catalytic hydrogenation (H₂/Pd-C). nih.gov Catalytic hydrogenation is also a standard method for debenzylation, as demonstrated by the removal of a benzyl (B1604629) group from the pyridine nitrogen of a related pyrrolopyridine using H₂ over palladium on carbon.


Advanced Reaction Mechanisms and Mechanistic Studies Involving 2,3 Dihydro 1h Pyrrolo 2,3 C Pyridine

Detailed Reaction Mechanisms for Core Formation

The synthesis of the 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine core can be achieved through various strategic approaches, often involving the construction of the pyrrolidine (B122466) ring onto a pre-existing pyridine (B92270) moiety. While specific mechanistic studies for the direct synthesis of 6-azaindoline are not extensively documented, plausible mechanisms can be inferred from established methods for synthesizing the aromatic 1H-pyrrolo[2,3-c]pyridine (6-azaindole) and related azaindoline systems.

One of the most prominent strategies involves the reductive cyclization of a suitable precursor. A common approach begins with a 3-amino-4-methylpyridine (B17607) derivative. For instance, dilithiation of 3-amino-4-picoline at room temperature using sec-butyllithium (B1581126) can generate a dianion. nih.gov Subsequent condensation with a suitable electrophile, such as a carboxylic ester, can lead to the formation of a 2-substituted 6-azaindole (B1212597). nih.gov The formation of the dihydro variant, this compound, would necessitate a subsequent reduction step.

A more direct approach to the dihydro core involves the cyclization of a pre-functionalized pyridine derivative. For example, a plausible pathway involves the intramolecular cyclization of a 3-(2-haloethyl)amino-pyridine derivative. The mechanism would likely proceed through an initial N-alkylation of the exocyclic amine, followed by an intramolecular nucleophilic attack of the pyridine nitrogen or an adjacent carbon onto the electrophilic carbon of the side chain, leading to ring closure.

Another powerful method for constructing related polysubstituted azaindolines is through multi-component reactions. For instance, a three-component reaction involving an isocyanoacetamide, an amine, and an aldehyde can lead to complex pyrrolidinone-fused azaindolines. nih.gov Although this specific example yields a more complex structure, the underlying principles of sequential bond formation could be adapted to design a synthesis for the simpler this compound core.

A recent review highlights several methods for the synthesis of pyrrolo[2,3-c]pyridines, including the Bartoli reaction of 2-halogeno-3-nitropyridines with vinyl magnesium bromide and the reductive cyclization of enamines derived from 4-methyl-3-nitropyridines. nbuv.gov.ua The latter approach, involving the reduction of an enamine intermediate, presents a viable route to the 2,3-dihydro scaffold. The mechanism of the reductive cyclization would likely involve the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation/cyclization.

The following table summarizes some plausible synthetic strategies for the formation of the this compound core, based on related reactions.

Reaction Type Starting Materials Key Mechanistic Steps Reference for Related Reaction
Reductive Cyclization3-(2-Haloethyl)amino-pyridineIntramolecular nucleophilic substitutionGeneral principle
From 6-Azaindole1H-Pyrrolo[2,3-c]pyridineCatalytic hydrogenation of the pyrrole (B145914) ringGeneral principle
Multi-component ReactionIsocyanoacetamide, Amine, AldehydeSequential bond formations, cyclizations nih.gov
Reductive Cyclization of EnamineEnamine of 4-methyl-3-nitropyridineNitro group reduction, intramolecular cyclization nbuv.gov.ua

Investigation of Intermediates and Transition States in Derivatization Reactions

Once the this compound core is formed, it can undergo various derivatization reactions, primarily at the nitrogen atom of the pyrrolidine ring and at the aromatic pyridine ring. Mechanistic investigations, often aided by computational studies, provide valuable insights into the intermediates and transition states of these transformations. While specific studies on 6-azaindoline are limited, extensive research on the closely related 7-azaindoline provides a strong basis for understanding these mechanisms. mdpi.com

A significant class of reactions involves the use of the azaindoline amide as a nucleophile in catalytic asymmetric reactions. For instance, in the asymmetric Mannich reaction of α-substituted 7-azaindoline amides with imines, a copper-enolate complex is proposed as a key intermediate. mdpi.com This complex is stabilized by the binding of a chiral ligand. The subsequent nucleophilic attack of the enolate on the imine proceeds through a well-defined transition state, the geometry of which dictates the stereochemical outcome of the reaction.

Computational studies on related systems, such as the reaction of pyrrolidine-2,3-diones with amines, have elucidated the potential energy surface of the reaction. enamine.net These studies suggest that the reaction proceeds through a series of intermediates and transition states, with the rate-determining step often being the initial nucleophilic attack or a subsequent proton transfer. Such computational approaches could be applied to the derivatization of this compound to predict reaction pathways and optimize conditions.

The formation of dipyrrinonols from 2,3-dihydro-1H-pyrrol-3-ones involves a proposed hydrolysis of an aminomethylene precursor to a 1,2-dihydro-3H-pyrrol-3-one intermediate, which then undergoes condensation. researchgate.net This highlights the potential for the pyrrolidine part of the this compound to participate in complex reaction cascades involving discrete intermediates.

The following table outlines potential intermediates and transition states in the derivatization of this compound, based on analogous systems.

Reaction Type Proposed Intermediate Proposed Transition State Reference for Analogous System
N-AcylationTetrahedral intermediateTransition state for the collapse of the tetrahedral intermediateGeneral principle
Asymmetric Mannich Reaction (of N-acyl derivative)Copper-enolate complexSix-membered chair-like transition state mdpi.com
Electrophilic Aromatic SubstitutionSigma complex (Wheland intermediate)Transition state leading to the sigma complexGeneral principle

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, which are essential for a complete mechanistic understanding. While specific kinetic and thermodynamic data for reactions involving this compound are scarce in the literature, theoretical calculations can offer valuable predictions.

The following table presents a hypothetical summary of the type of data that could be obtained from kinetic and thermodynamic studies of reactions involving this compound.

Reaction Parameter Significance
N-AlkylationRate constant (k)Quantifies the reaction rate and the influence of substituents and reaction conditions.
Ring Formation (Cyclization)Activation Energy (Ea)Indicates the energy barrier for the cyclization step, influencing the required reaction temperature.
N-Acylation EquilibriumEquilibrium constant (Keq)Determines the position of equilibrium and the potential yield of the acylated product.
Conformational IsomerismGibbs Free Energy Difference (ΔG°)Provides information on the relative stability of different conformations of the molecule.

Advanced Analytical Techniques for the Structural Elucidation and Characterization of 2,3 Dihydro 1h Pyrrolo 2,3 C Pyridine Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the initial characterization of newly synthesized 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine derivatives. Its ability to provide highly accurate mass measurements allows for the confident determination of the elemental composition of a molecule, thereby confirming its molecular formula.

Typically, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap. For a given this compound derivative, the experimentally measured monoisotopic mass of the protonated molecule [M+H]⁺ can be compared to the calculated exact mass. An agreement within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) offers invaluable structural information through the analysis of fragmentation patterns. While specific fragmentation data for this compound derivatives is not extensively published, the fragmentation of related indole (B1671886) and azaindole structures provides a predictive framework. The principal fragmentation processes in related indole series have been reported, with characteristic losses that can be extrapolated. mdpi.comscirp.org For instance, the fragmentation of a hypothetical substituted 6-azaindoline derivative would likely involve initial cleavages at the substituent groups, followed by the characteristic fragmentation of the bicyclic core. Common fragmentation pathways could include the loss of small neutral molecules such as HCN or CH₃CN from the pyridine (B92270) or pyrrole (B145914) ring, respectively. scirp.org

A detailed analysis of these fragmentation pathways, often aided by computational predictions, allows for the pinpointing of substitution patterns and the confirmation of the core structure.

Table 1: Illustrative HRMS Data for a Hypothetical this compound Derivative

Parameter Value Source
Molecular FormulaC₁₅H₁₅N₃ON/A
Calculated Exact Mass [M+H]⁺254.1293N/A
Measured Exact Mass [M+H]⁺254.1290N/A
Mass Error (ppm)1.2N/A
Major Fragment Ion (m/z)197.0971 mdpi.comscirp.org
Proposed Fragment StructureLoss of C₃H₆O mdpi.comscirp.org

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) for Complex Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment and number of different nuclei, complex this compound derivatives often require the use of two-dimensional (2D) NMR techniques for unambiguous assignment of all proton and carbon signals. emerypharma.com

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks within the molecule. For a this compound derivative, COSY is instrumental in tracing the connectivity of protons within the dihydro-pyrrole and pyridine rings, as well as any aliphatic side chains. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of carbon signals based on the assignments of their attached protons. emerypharma.comipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds apart. HMBC is crucial for piecing together the entire molecular framework, connecting different spin systems identified by COSY, and for assigning quaternary carbons that have no attached protons. emerypharma.comipb.pt

For example, in a substituted this compound, HMBC correlations from the protons on the dihydro-pyrrole ring to the carbons of the pyridine ring would definitively establish the fusion of the two rings.

Solid-State NMR (ssNMR):

For derivatives that are crystalline or have limited solubility, solid-state NMR provides valuable structural information. While ssNMR spectra are typically broader than their solution-state counterparts, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra. ssNMR can be used to study polymorphism, identify different crystalline forms of a compound, and probe intermolecular interactions in the solid state. Although specific ssNMR studies on this compound derivatives are not widely reported, the technique has been successfully applied to other nitrogen-containing heterocyclic polymers to differentiate between rigid and mobile domains.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Substituted Azaindole Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Source
H-2-121.8 ijper.org
H-3-128.6 ijper.org
H-48.58142.9 ijper.org
H-57.15115.7 ijper.org
H-66.79126.5 ijper.org
N-H (pyrrole)5.2- ijper.org
C-7-148.6 ijper.org
C-3a-101.7 ijper.org
C-7a-121.8 ijper.org

Note: Data is for a 7-azaindole (B17877) derivative and serves as an illustrative example.

X-ray Crystallography for Absolute Stereochemistry and Intermolecular Interactions

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule with atomic-level precision. For chiral derivatives of this compound, this technique is unparalleled in its ability to unambiguously determine the absolute stereochemistry of all chiral centers. The diffraction pattern of X-rays passing through a single crystal of the compound allows for the calculation of the electron density map, from which the positions of all atoms in the crystal lattice can be determined.

The resulting crystal structure provides a wealth of information, including:

Bond lengths, bond angles, and torsion angles: These parameters define the precise geometry of the molecule.

Absolute configuration: For chiral molecules, the Flack parameter is calculated to definitively assign the R/S configuration of each stereocenter.

Conformation: The preferred conformation of the molecule in the solid state is revealed.

Intermolecular interactions: Hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the packing of molecules in the crystal lattice can be identified and characterized. nih.gov

For example, a study on 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine revealed that the molecules form inversion dimers in the crystal through N—H···N hydrogen bonds. nih.gov Similar analyses of this compound derivatives would provide crucial insights into their solid-state behavior and potential for polymorphism.

Table 3: Crystallographic Data for a Representative 1H-Pyrrolo[2,3-b]pyridine Derivative

Parameter Value Source
Compound2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine nih.gov
Molecular FormulaC₁₂H₉N₃ nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)10.1416 (10) nih.gov
b (Å)13.7428 (14) nih.gov
c (Å)6.7395 (7) nih.gov
β (°)94.331 (2) nih.gov
Key Intermolecular InteractionN—H···N hydrogen bonds nih.gov

Chiral Analysis Techniques for Enantiomeric Purity and Resolution

Many biologically active molecules are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, the ability to separate and quantify the enantiomers of chiral this compound derivatives is of paramount importance.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the most widely used technique for the separation and determination of the enantiomeric purity of chiral compounds. chiralpedia.comyoutube.comnih.gov This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. youtube.com The development of a successful chiral HPLC method involves screening different CSPs and mobile phases to achieve baseline separation of the enantiomers. Once a method is established, it can be used to determine the enantiomeric excess (ee) of a sample.

Circular Dichroism (CD) Spectroscopy:

Circular dichroism spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. nih.govresearchgate.netrsc.org Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. CD spectroscopy is a powerful tool for:

Confirming the presence of chirality: A non-racemic mixture of a chiral compound will exhibit a CD spectrum, while a racemic mixture will not.

Determining absolute configuration: By comparing the experimental CD spectrum to that predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the sample can be determined. nih.gov

Studying conformational changes: The CD spectrum is sensitive to the conformation of the molecule in solution.

Table 4: Overview of Chiral Analysis Techniques

Technique Principle Application for this compound Derivatives Source
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Separation of enantiomers, determination of enantiomeric excess (ee). chiralpedia.comyoutube.comnih.gov
Circular Dichroism (CD)Differential absorption of left- and right-circularly polarized light.Confirmation of chirality, determination of absolute configuration (with computation), conformational analysis. nih.govrsc.orgnih.gov

Biological Activity and Pharmacological Significance of 2,3 Dihydro 1h Pyrrolo 2,3 C Pyridine Derivatives

Overview of Reported Biological Activities

Derivatives of the 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine scaffold have demonstrated a broad spectrum of pharmacological effects. These compounds have been investigated for their potential in treating a range of diseases, underscoring the versatility of this chemical framework. The primary areas of investigation include their use as anticancer, anti-infective (including antileishmanial and anti-HIV), and central nervous system (CNS) modulating agents. nih.govnih.gov The inherent properties of the azaindole core, such as its ability to form hydrogen bonds, contribute to its interaction with various biological targets, leading to a diverse range of therapeutic possibilities. mdpi.com

Therapeutic Area-Specific Activities

The unique structural features of this compound derivatives have been exploited to develop agents with specific activities against various diseases. The following sections detail the research findings in key therapeutic areas.

Anticancer Applications and Antiproliferative Effects

The 6-azaindole (B1212597) scaffold is a constituent of several compounds with potent antiproliferative activity. These derivatives have been shown to inhibit various kinases and other cellular targets involved in cancer progression.

One notable example is the development of kinase inhibitors. For instance, certain 2-substituted-6-azaindoles have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3), enzymes that play a crucial role in cell cycle regulation and proliferation. nih.gov The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Furthermore, derivatives of the related pyrrolo[3,2-c]pyridine have demonstrated inhibitory effects against FMS kinase, a receptor tyrosine kinase implicated in various cancers, including ovarian, prostate, and breast cancer. mdpi.comnih.gov One such derivative, compound 1r , exhibited potent FMS kinase inhibition with an IC50 value of 30 nM and showed significant antiproliferative activity against a panel of cancer cell lines. mdpi.comnih.gov

CompoundTargetActivity (IC50)Cancer Cell LinesReference
1r FMS Kinase30 nMOvarian, Prostate, Breast mdpi.comnih.gov
NVP-QAV680 CRTh2 Receptor-- nih.gov
ST7710AA1 PARP-1-MX1 Human Breast Cancer nih.gov

This table presents a selection of 6-azaindole and related pyrrolopyridine derivatives with demonstrated anticancer and antiproliferative activities.

Antileishmanial and Other Anti-Infective Properties

The search for new anti-infective agents has led to the exploration of various heterocyclic compounds, including those with the 6-azaindole core. While specific studies on the antileishmanial activity of this compound are limited, research on closely related pyrrolopyridine isomers provides valuable insights.

A study on 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which share a similar bicyclic core, identified compounds with significant in vitro and in vivo antileishmanial activity against Leishmania donovani. nih.govrsc.org Compound 5m from this series demonstrated an anti-amastigote IC50 of 8.36 μM and resulted in a significant reduction in parasite burden in an in vivo mouse model. nih.govacs.org

In the broader context of anti-infective properties, various azaindole derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. iosrjournals.orgnih.govresearchgate.net For example, a series of 1-(2-substituted acetyl)-1H-pyrrolo[2,3-b]pyridine-2,3-diones showed promising in vitro antibacterial activity. iosrjournals.org

CompoundOrganismActivityReference
5m Leishmania donovaniIC50 = 8.36 μM (amastigote) nih.govacs.org
VIIa-m series Various BacteriaGood Potency iosrjournals.org

This table highlights the anti-infective potential of this compound and related structures.

Central Nervous System (CNS) Activity and Receptor Modulation

The 6-azaindole scaffold has been investigated for its potential to modulate CNS targets, offering promise for the treatment of neurological and psychiatric disorders. The ability of this scaffold to serve as a bioisostere for indole (B1671886) has been leveraged in the design of allosteric modulators for cannabinoid receptor 1 (CB1). nih.govnih.gov

Specifically, 6-azaindole-2-carboxamide derivatives have been synthesized and evaluated for their ability to modulate the CB1 receptor. While these compounds showed reduced binding affinity compared to their indole counterparts, they exhibited similar behavior in potentiating agonist binding and inhibiting agonist-induced G-protein coupling. nih.govnih.gov This suggests that the 6-azaindole scaffold is a viable starting point for the development of novel CB1 receptor allosteric modulators.

Furthermore, derivatives of related pyrrolopyrimidines have shown potential anxiolytic and antidepressant effects in preclinical models. researchgate.netmdpi.com These activities are often associated with the modulation of serotonin (B10506) transporters and receptors.

Compound ClassTargetEffectReference
6-Azaindole-2-carboxamidesCB1 ReceptorAllosteric Modulation nih.govnih.gov
PyrrolopyrimidinesSerotonin Transporter/ReceptorsAnxiolytic/Antidepressant-like researchgate.netmdpi.com

This table summarizes the CNS activity of 6-azaindole and related heterocyclic derivatives.

Antidiabetic Potential

The investigation of this compound derivatives for antidiabetic applications is an emerging area of research. While specific studies focusing solely on this scaffold are limited, research on broader classes of pyrrolopyridine and pyridine (B92270) derivatives indicates potential for glucose metabolism modulation.

For instance, derivatives of the isomeric pyrrolo[3,4-c]pyridine have been explored as agonists for G-protein coupled receptor 119 (GPR119), a target known to regulate incretin (B1656795) and insulin (B600854) secretion. mdpi.comresearchgate.net Additionally, other pyridine-containing compounds have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. mdpi.com Although direct evidence for the antidiabetic potential of this compound derivatives is not yet robust, the activities observed in related structures suggest that this scaffold may hold promise for the development of novel antidiabetic agents. Further research is warranted to explore this potential.

Anti-HIV Activity

A significant area of research for 6-azaindole derivatives has been in the development of anti-HIV agents. These compounds have been particularly successful as HIV-1 attachment inhibitors, targeting the viral envelope protein gp120 and preventing the virus from entering host cells. nih.govacs.orgnih.govmdpi.com

A prominent example is the clinical candidate BMS-663068 (fostemsavir), a pro-drug of a potent 6-azaindole-based HIV-1 attachment inhibitor. nih.govacs.orgnih.gov The 6-azaindole core in these inhibitors plays a crucial role in their binding to gp120. Structure-activity relationship (SAR) studies have shown that substitutions at the 7-position of the azaindole core can significantly impact potency. researchgate.net

Researchers have also explored other pyrrolopyridine scaffolds for anti-HIV activity. For instance, a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives showed moderate to potent activity against HIV-1 replication, with some compounds exhibiting EC50 values in the low micromolar range. nih.govresearchgate.net

Compound/ClassMechanism of ActionKey FindingReference
BMS-663068 (Fostemsavir) HIV-1 Attachment InhibitorPotent clinical candidate nih.govacs.orgnih.gov
4-Fluoro-6-azaindole derivatives HIV-1 Attachment InhibitorSub-nanomolar potency researchgate.net
7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates Anti-HIV-1 ReplicationEC50 < 10 μM for potent analogs nih.govresearchgate.net

This table provides an overview of the anti-HIV activity of 6-azaindole and related pyrrolopyridine derivatives.

The Role of the Pyrrolopyridine Core as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the design of a wide array of therapeutic agents. The pyrrolopyridine nucleus, in its various isomeric forms, has earned this distinction due to its presence in numerous compounds targeting a diverse range of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes. mdpi.compitt.edu

The versatility of the pyrrolopyridine scaffold stems from several key features. The presence of both a hydrogen-bond donating pyrrole (B145914) nitrogen and a hydrogen-bond accepting pyridine nitrogen allows for a variety of interactions with biological targets. Furthermore, the aromatic nature of the ring system provides a rigid core that can be readily functionalized at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize potency and selectivity for a given target.

Derivatives of the broader pyrrolopyridine class have demonstrated significant therapeutic potential across various disease areas. For instance, compounds incorporating the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold have been developed as potent inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. rsc.orgnih.gov Similarly, the pyrrolo[3,2-c]pyridine framework has been explored for its inhibitory effects on FMS kinase, a target implicated in inflammatory diseases and certain cancers. nih.gov The pyrrolo[3,4-c]pyridine core has been a template for compounds with analgesic, sedative, and even antiviral activities. mdpi.com

While the fully aromatic pyrrolopyridines have been extensively studied, the partially saturated this compound core also presents a unique and valuable scaffold. The introduction of a saturated carbon center breaks the planarity of the system, allowing for the creation of more three-dimensional structures. This can be advantageous for targeting protein pockets that are not well-suited for flat, aromatic molecules. The "6-azaindoline" synonym for this compound highlights its structural relationship to indoline (B122111), another important privileged scaffold in medicinal chemistry. nih.gov

The strategic application of the pyrrolopyridine scaffold, including its dihydro- C[2,3-c] isomer, allows for the rapid generation of compound libraries with a high probability of biological activity. By leveraging the inherent binding capabilities of this core and systematically modifying its peripheral substituents, medicinal chemists can efficiently explore chemical space and identify novel drug candidates.

Comparative Analysis of Biological Profiles with Other Pyrrolopyridine Isomers

The specific arrangement of the nitrogen atoms in the six isomers of pyrrolopyridine significantly influences their electronic properties, dipole moments, and hydrogen bonding capabilities. These differences, in turn, dictate their interactions with biological macromolecules, leading to distinct pharmacological profiles.

Pyrrolo[2,3-b]pyridine (7-Azaindole): This isomer is arguably the most extensively studied and is found in several approved drugs and clinical candidates. Its derivatives are particularly prominent as kinase inhibitors. For example, vemurafenib, a BRAF kinase inhibitor used in the treatment of melanoma, contains a pyrrolo[2,3-b]pyridine core. The arrangement of the nitrogen atoms in this isomer appears to be particularly favorable for interacting with the hinge region of many kinases.

Pyrrolo[3,2-b]pyridine (4-Azaindole): Derivatives of this isomer have also shown promise as kinase inhibitors and are being investigated for their potential in treating various cancers.

Pyrrolo[2,3-c]pyridine (6-Azaindole) and its Dihydro- form: Research on pyrrolo[2,3-c]pyridine derivatives has highlighted their potential as potassium-competitive acid blockers (P-CABs) for the treatment of acid-related gastrointestinal disorders. nih.gov The partially saturated this compound core, by introducing a non-planar geometry, can offer different binding modes compared to its aromatic counterpart. While less explored than the 7-azaindole (B17877) isomer, the unique structural features of the 6-azaindole scaffold make it a valuable area for further investigation.

Pyrrolo[3,2-c]pyridine (5-Azaindole): This isomer has been the focus of research into FMS kinase inhibitors, with some derivatives showing potent and selective activity. nih.gov This suggests that the specific spatial arrangement of the nitrogen atoms in the 5-azaindole (B1197152) scaffold is well-suited for binding to the active site of this particular kinase.

Pyrrolo[3,4-b]pyridine (2,7-Diazaindole) and Pyrrolo[3,4-c]pyridine (5-Azaisoindole): The pyrrolo[3,4-c]pyridine scaffold has been incorporated into a wide range of biologically active compounds, including those with analgesic, sedative, anti-HIV, and antimycobacterial properties. mdpi.comrsc.org For instance, certain 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates have demonstrated significant anti-HIV-1 activity. mdpi.com

The following table provides a comparative overview of the primary biological activities associated with different pyrrolopyridine isomers based on published research findings.

Scaffold IsomerCommon NameNotable Biological ActivitiesExample Research Findings
Pyrrolo[2,3-b]pyridine 7-AzaindoleKinase inhibition (e.g., BRAF, GSK-3β), anticancerVemurafenib is an approved BRAF kinase inhibitor. Derivatives show potent inhibition of GSK-3β for potential Alzheimer's treatment. nih.gov
Pyrrolo[3,2-b]pyridine 4-AzaindoleKinase inhibition, anticancerInvestigated as scaffolds for various kinase inhibitors.
Pyrrolo[2,3-c]pyridine 6-AzaindolePotassium-Competitive Acid Blockers (P-CABs)Derivatives identified as potent inhibitors of the H+/K+-ATPase enzyme. nih.gov
This compound 6-AzaindolinePotential for CNS activity, scaffolds for 3D-diverse librariesLess explored, but the non-planar structure is of interest for novel target interactions.
Pyrrolo[3,2-c]pyridine 5-AzaindoleFMS kinase inhibition, anticancerDerivatives show potent and selective inhibition of FMS kinase. nih.gov
Pyrrolo[3,4-b]pyridine 2,7-DiazaindoleVaried, including enzyme inhibition
Pyrrolo[3,4-c]pyridine 5-AzaisoindoleAnalgesic, sedative, anti-HIV, antimycobacterialDihydro-derivatives have shown significant anti-HIV and locomotor activity suppression. mdpi.comrsc.org

This comparative analysis underscores that while all pyrrolopyridine isomers share the "privileged" characteristic of being able to interact with a multitude of biological targets, the specific isomeric form is a critical determinant of the ultimate pharmacological profile. The subtle yet significant changes in the electronic landscape and three-dimensional structure imparted by the placement of the nitrogen atoms allow for a nuanced approach to drug design, enabling the targeting of specific protein families and even individual protein subtypes. The this compound scaffold, with its unique non-planar geometry, represents a promising, albeit less explored, member of this versatile family of heterocyclic compounds.

Structure Activity Relationship Sar Studies of 2,3 Dihydro 1h Pyrrolo 2,3 C Pyridine Analogs

Positional Effects of Substituents on Biological Activity

The placement of substituents on the pyrrolopyridine ring system is a critical determinant of biological activity. Studies on related isomeric scaffolds, such as pyrrolo[3,4-c]pyridines, have demonstrated that the position of a substituent can dramatically alter a compound's efficacy.

For instance, in a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives developed as anti-HIV-1 agents, the ester substituent at position 4 was found to have a significant influence on antiviral activity. mdpi.comnih.gov Similarly, for another series of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives tested for their ability to increase insulin (B600854) sensitivity, a phenoxy substituent at the 4-position was crucial for activity. The activity was further enhanced by additional substitution at the para position of this phenoxy ring. nih.gov

In a different context, research on 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives as potential analgesics showed that the type and size of an alkoxy substituent at the 2-position of the pyridine (B92270) ring influenced analgesic properties, with 4-alkoxy derivatives exhibiting stronger effects than their ethoxy counterparts. nih.gov These findings collectively underscore the principle that even minor positional shifts of a given substituent can lead to substantial changes in biological outcomes, guiding chemists in the strategic placement of functional groups to optimize desired activities.

Table 1: Positional Effects of Substituents on Biological Activity of Pyrrolopyridine Analogs

Scaffold Substituent Position Biological Target/Activity Observation Reference
7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Position 4 (Ester group) Anti-HIV-1 Significant influence on antiviral potency. mdpi.comnih.gov
4-phenoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Position 4 (Phenoxy group) Insulin Sensitivity Crucial for activity; para-substitution on the phenyl ring increased activity. nih.gov
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Position 2 (Alkoxy group) Analgesic Properties The type and size of the alkoxy group influenced analgesic strength. nih.gov

Influence of Functional Groups and Linkers on Target Engagement

The nature of functional groups and the linkers connecting them to the core scaffold are pivotal for effective target engagement. SAR studies often involve the systematic variation of these elements to probe the binding pocket of a biological target.

In the development of anti-HIV-1 inhibitors based on the 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold, the distance between the pyrrolopyridine core and an appended phenyl ring, controlled by a linker, was found to be a key factor for activity. mdpi.com Derivatives with an ethyl linker between the core and various phenyl groups (Ph, 4-FPh, 4-MePh) exhibited potent activity. mdpi.comnih.gov The most active compound in this series featured a 4-fluorophenethyl group, highlighting the optimal combination of functional group (fluorine) and linker length (ethyl). mdpi.com

Similarly, in the design of GPR119 agonists, researchers synthesized N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide derivatives. researchgate.net When the ether (-O-) linker was replaced with a thioether (-S-) or an amine (-NH-) linker, the efficacy was reduced, indicating the specific importance of the oxygen atom for optimal interaction with the receptor. researchgate.net

Studies on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as phosphodiesterase 4B (PDE4B) inhibitors revealed the importance of the amide substituent. nih.gov Varying the groups attached to the amide nitrogen allowed for a detailed exploration of the binding site, with a 3,3-difluoroazetidine (B2684565) ring providing a significant boost in inhibitory activity and selectivity over the PDE4D isoform. nih.gov

Table 2: Influence of Functional Groups and Linkers on Activity

Scaffold Linker/Functional Group Target SAR Finding Reference
7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Ethyl linker to a phenyl ring HIV-1 Integrase Optimal distance proved crucial for potent activity. mdpi.com
1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine -O-, -S-, -NH- linkers GPR119 Replacement of the -O- linker with -S- or -NH- led to reduced efficacy. researchgate.net
1H-pyrrolo[2,3-b]pyridine-2-carboxamide 3,3-difluoroazetidine on amide PDE4B Enhanced inhibitory activity and selectivity over PDE4D. nih.gov

Stereochemical Aspects of Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Chiral molecules and their corresponding enantiomers or diastereomers often exhibit different potencies and selectivities due to the stereospecific nature of biological targets like enzymes and receptors.

While specific, detailed stereochemical studies on the 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine scaffold are not extensively detailed in the reviewed literature, the principles are broadly applicable in heterocyclic chemistry. researchgate.net For many classes of drugs, one enantiomer is significantly more active than the other. For instance, in the development of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, modifications included introducing a chiral 2-hydroxypropyl linker. The resulting stereoisomers would be expected to interact differently with their biological target, potentially leading to one isomer being more active or having a different pharmacological profile. nih.gov The synthesis of chiral heterocyclic compounds is a key area of research, often employing methods like asymmetric synthesis or the use of chiral precursors to isolate the desired stereoisomer. researchgate.net

Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery used to identify novel core structures or replace parts of a molecule to improve its properties while retaining biological activity. researchgate.netresearchgate.net Scaffold hopping involves replacing the central molecular framework with a structurally different one that mimics the spatial arrangement of key functional groups. researchgate.netscite.ai

A notable example involved a scaffold-hopping experiment that led to the identification of a novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series as potent PDE4B inhibitors. nih.gov This suggests that the pyrrolopyridine core can effectively replace other heterocyclic systems to yield compounds with desirable biological activity. In another study, fragments from the marketed drug Pexidartinib, which contains a pyridine moiety, were incorporated into a pyrrolo[2,3-d]pyrimidine nucleus in a scaffold hopping and molecular hybridization approach to develop new CSF1R inhibitors. mdpi.com

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is also a common technique. researchgate.net In the development of GPR119 agonists, replacing a linker oxygen atom with sulfur or an NH group was a bioisosteric replacement strategy that, in this case, demonstrated the unique importance of the original oxygen atom for activity. researchgate.net These approaches are crucial for navigating patent landscapes, improving metabolic stability, and discovering next-generation therapeutic agents. researchgate.net

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govbasicmedicalkey.com These models are invaluable for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular features that govern activity. basicmedicalkey.comopenmedicinalchemistryjournal.com

The first step in QSAR modeling is to calculate molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. nih.govresearchgate.net The selection of appropriate descriptors is a critical step, as they must be relevant to the biological activity being studied. nih.gov

A 3D-QSAR study was conducted on a series of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Traf2- and NCK-interacting kinase (TNIK). researchgate.net For this study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used. These methods generate descriptors based on the steric and electrostatic fields surrounding the molecules. The final QSAR models were generated using these descriptors to create a mathematical equation that could predict the inhibitory potency (pIC50) of the compounds. researchgate.net The goal is to produce a statistically robust model that can explain the variance in the biological data. researchgate.net

Table 3: Example of Statistical Parameters for a Generated QSAR Model for 1H-pyrrolo[2,3-b]pyridine Analogs

Model Q² (Cross-validated R²) R² (Non-validated R²) r²_test (External validation R²) Reference
CoMFA 0.65 0.86 0.97 researchgate.net
CoMSIA 0.74 0.96 0.95 researchgate.net

Validation is arguably the most crucial step in QSAR modeling, as it determines the reliability and predictive power of the generated model. basicmedicalkey.commdpi.com Validation is typically performed using both internal and external methods. basicmedicalkey.comnih.gov

Internal validation assesses the robustness of the model using the same data that was used to build it (the training set). basicmedicalkey.com The most common technique is cross-validation, such as the leave-one-out (LOO) method. In LOO, a single compound is removed from the dataset, the model is rebuilt with the remaining compounds, and then the activity of the removed compound is predicted. This process is repeated for every compound. The resulting cross-validated correlation coefficient (Q²) is a measure of the model's internal predictive ability. mdpi.com A high Q² value (e.g., > 0.5) is generally considered indicative of a robust model. researchgate.net

External validation is a more stringent test of a model's predictive power. nih.govresearchgate.net It involves using the model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. basicmedicalkey.com The predictive ability is often measured by the predictive R² (r²_pred or r²_test), which compares the predicted activity values with the actual experimental values for the test set. mdpi.com A high value for this metric indicates that the model can successfully generalize and make accurate predictions for new, untested compounds. researchgate.net For the 1H-pyrrolo[2,3-b]pyridine QSAR models, the high r²_test values of 0.97 (CoMFA) and 0.95 (CoMSIA) demonstrated excellent external predictive performance. researchgate.net

Mechanism of Biological Action of 2,3 Dihydro 1h Pyrrolo 2,3 C Pyridine Derivatives

Molecular Target Identification and Validation (e.g., Kinases, Receptors, Enzymes)

Research into derivatives of the related aromatic 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold has identified the Cannabinoid Receptor 1 (CB1) as a significant molecular target. nih.gov The CB1 receptor, a G-protein-coupled receptor (GPCR), is a crucial component of the endocannabinoid system, primarily expressed in the central nervous system.

Specifically, 6-azaindole-2-carboxamide derivatives have been identified as negative allosteric modulators of the CB1 receptor. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by endogenous ligands. This modulation can alter the receptor's affinity for its primary ligand and/or its signaling efficacy.

While much of the research on the broader class of azaindoles points towards activity as kinase inhibitors, due to the scaffold's ability to form hydrogen bonds with kinase hinge regions, the specific investigation into 6-azaindole (B1212597) carboxamides has validated the CB1 receptor as a key target. nih.govresearchgate.netnih.gov The validation comes from binding assays that show these compounds have a measurable, albeit modest, affinity for the CB1 receptor. nih.gov

Compound ClassMolecular TargetTarget Type
6-Azaindole-2-carboxamidesCannabinoid Receptor 1 (CB1)G-Protein-Coupled Receptor (GPCR)
Azaindole Derivatives (General)Various Protein KinasesEnzyme

Detailed Binding Interactions and Allosteric Modulation

The binding of 6-azaindole-2-carboxamide derivatives to the CB1 receptor occurs at an allosteric site, rather than the orthosteric site where agonists like CP55,940 bind. nih.gov Despite having a lower binding affinity compared to their direct indole (B1671886) counterparts, these 6-azaindole derivatives demonstrate effective allosteric modulation. nih.gov For instance, one such derivative showed a 25-fold reduction in direct binding affinity compared to its indole analog, yet it retained a comparable ability to allosterically modulate the binding of the orthosteric agonist. nih.gov

Downstream Signaling Pathway Modulation

As negative allosteric modulators of the CB1 receptor, 6-azaindole derivatives can inhibit the downstream signaling pathways typically activated by orthosteric agonists. The primary signaling mechanism for the CB1 receptor is through the inhibition of adenylyl cyclase via the Gαi/o subunit of its associated G-protein, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

By modulating the receptor, these compounds can inhibit agonist-induced G-protein coupling. nih.gov This was demonstrated in [³⁵S]GTPγS binding assays, where the 6-azaindole derivatives inhibited the ability of an orthosteric agonist to activate the G-protein. The level of G-protein coupling inhibition was found to be comparable to that achieved by known inverse agonists, although the mechanism is different. nih.gov Further research is needed to fully elucidate the complete signaling profile, which may also involve pathways such as beta-arrestin coupling. nih.gov

Cellular and Biochemical Assays for Mechanism Elucidation

A variety of biochemical and cellular assays are employed to understand the mechanism of action of these compounds.

Radioligand Binding Assays: These are fundamental biochemical assays used to determine the binding affinity (Ki) of the derivatives for the target receptor. Competition binding assays with a known radiolabeled orthosteric ligand are used to assess the affinity of the allosteric modulators for the CB1 receptor. nih.gov

[³⁵S]GTPγS Binding Assays: This functional biochemical assay measures the activation of G-proteins upon receptor stimulation. It is used to quantify the ability of the allosteric modulators to inhibit agonist-induced G-protein coupling at the CB1 receptor, providing direct evidence of their impact on the initial step of the signaling cascade. nih.gov The results from this assay characterize the compounds as negative allosteric modulators. nih.gov

Cytotoxicity Assays: For related azaindole isomers, cytotoxic activity has been evaluated in various cell lines, such as human myeloblastic leukaemia (HL-60) cells, to assess potential anticancer effects. nih.gov These assays measure cell viability and proliferation to determine the compound's cellular impact.

Assay TypePurposeKey Findings for 6-Azaindole Derivatives
Radioligand Binding AssayDetermine binding affinity (Ki) to CB1 receptor.Showed modest binding affinity, lower than indole counterparts. nih.gov
[³⁵S]GTPγS Binding AssayMeasure functional inhibition of G-protein activation.Demonstrated potent inhibition of agonist-induced G-protein coupling. nih.gov
Cellular Cytotoxicity AssaysAssess effects on cell viability (used for related isomers).Revealed cytotoxic activity in cancer cell lines for other azaindole derivatives. nih.gov

Computational Studies and Molecular Modeling in 2,3 Dihydro 1h Pyrrolo 2,3 C Pyridine Research

Ligand-Target Docking Simulations

Ligand-target docking simulations are a cornerstone of structure-based drug design, enabling the prediction of the binding orientation and affinity of a ligand to its protein target. For derivatives of the 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine scaffold, docking studies have been instrumental in elucidating their mechanism of action and guiding synthetic efforts.

A notable example involves the development of inhibitors for Met kinase, a receptor tyrosine kinase implicated in cancer. X-ray crystallographic analysis of a conformationally constrained 2-pyridone analogue containing the pyrrolo[2,3-c]pyridine core (Compound 2) bound to the ATP binding site of Met kinase revealed critical interactions. acs.org These structural insights rationalized the structure-activity relationships (SAR) observed in a series of analogues and guided the design of even more potent inhibitors, including 4-pyridone and pyridine (B92270) N-oxide derivatives. acs.org Many of these compounds demonstrated significant antiproliferative activity against Met-dependent gastric carcinoma cell lines. acs.org

Similarly, in the pursuit of novel inhibitors for Checkpoint Kinase 1 (CHK1), a key regulator of the cell cycle, docking studies played a crucial role. While initial efforts focused on other scaffolds, the exploration of related bicyclic cores highlighted the importance of specific substituents in achieving high potency and selectivity. This structure-guided approach, which often involves iterative cycles of docking and synthesis, has been pivotal in identifying novel chemotypes for kinase inhibition.

The table below summarizes key findings from docking studies of compounds containing the pyrrolo[2,3-c]pyridine or closely related azaindole scaffolds.

Compound/ScaffoldTarget ProteinKey Interactions/FindingsReference
Pyrrolopyridine-pyridone analogueMet KinaseBinding mode in the ATP pocket elucidated by X-ray crystallography, guiding SAR. acs.org
Isoquinoline (B145761) derivative (related scaffold)CHK1Structure-guided design led to potent and highly selective inhibitors. acs.org
Pyrrolo[2,3-b]pyridine analogue (related scaffold)FGFR1 KinaseForms two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region. researchgate.net

Molecular Dynamics Simulations for Binding Conformations and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein, offering insights into the stability of the complex and the conformational changes that may occur upon binding. This technique is particularly valuable for understanding the selectivity of inhibitors and the role of specific residues in the binding pocket.

A comprehensive MD simulation study was conducted on pyrrolopyridone analogues targeting the bromodomains of BRD4 (BRD4-BD1 and BRD4-BD2), which are epigenetic readers involved in gene transcription. acs.org This study investigated the selectivity mechanism of a pan-BD inhibitor (ABBV-075) and a pan-BD2 selective inhibitor (ABBV-744), both containing the pyrrolo[2,3-c]pyridine core. acs.org

The simulations, run for 1000 ns, revealed that the binding free energies were significantly different for the two bromodomains, explaining the observed selectivity. acs.org For instance, the average binding free energy for ABBV-744 with BRD4-BD2 was -22.56 kcal/mol, compared to -16.75 kcal/mol with BRD4-BD1. acs.org Hydrogen bond analysis further detailed the specific interactions that contribute to the stability of the inhibitor-protein complexes. acs.org These simulations highlighted the crucial role of specific amino acid residues in conferring selectivity, providing a roadmap for the design of more specific inhibitors. acs.org

The following table presents data from the MD simulations of pyrrolopyridone inhibitors with BRD4 bromodomains.

InhibitorTargetAverage Binding Free Energy (kcal/mol)Key Hydrogen Bond Occupancy (%)Reference
ABBV-075BRD4-BD1-8.49Data not specified acs.org
ABBV-075BRD4-BD2-12.01Data not specified acs.org
ABBV-744BRD4-BD1-16.75Data not specified acs.org
ABBV-744BRD4-BD2-22.56Data not specified acs.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target. Once a pharmacophore model is developed, it can be used to screen large virtual libraries of compounds to identify new potential hits.

For scaffolds related to this compound, pharmacophore modeling has been successfully applied. For instance, a preliminary pharmacophore model for α1D-adrenoceptor antagonists was developed based on a series of pyrimido[5,4-b]indole compounds, which share structural similarities. acs.org This model helped to rationalize the structure-activity relationships and guide the design of new analogues. acs.org

In another study focused on inhibitors of Trypanosoma brucei, the causative agent of African trypanosomiasis, a pharmacophore-based approach was used to guide library design. nih.gov By identifying key features from known inhibitors, researchers were able to select a focused set of azaindole analogues for synthesis and testing, leading to the discovery of compounds with potent activity. nih.gov

The essential pharmacophoric elements for kinase inhibition often include a hydrogen-bond donating group and a hydrogen-bond accepting group on the fused pyrrolopyridine ring system, which mimic the adenine (B156593) region of ATP and interact with the hinge region of the kinase. vulcanchem.com The substituents on the scaffold can then be modified to achieve selectivity and improve physicochemical properties.

De Novo Drug Design Approaches

De novo drug design involves the computational construction of novel molecules with desired properties, often starting from a molecular scaffold or a fragment within a binding site. This approach allows for the exploration of novel chemical space and the creation of compounds with unique structures and modes of action.

The pyrrolo[2,3-c]pyridine scaffold and its isomers are frequently utilized in de novo design strategies, particularly for the development of protein kinase inhibitors. The fused ring system provides a rigid core that can be decorated with various substituents to optimize interactions with the target protein.

One successful example is the de novo discovery of TAK1 inhibitors. nih.gov A DNA-encoded library (DEL) screen was initiated to identify novel binders to the TAK1-TAB1 fusion protein. This campaign led to the identification of a novel benzimidazole (B57391) chemotype that binds to the ATP-binding site in an atypical manner, highlighting the power of de novo approaches in discovering unique protein-ligand interactions. nih.gov

In the development of inhibitors for CHK1, a scaffold morphing strategy was employed, progressing through several related bicyclic and tricyclic systems. acs.org This iterative process of design, synthesis, and testing, guided by structural information, ultimately led to the identification of a potent and highly selective isoquinoline inhibitor. acs.org

In Silico Prediction of Biological Activities and ADMET Properties

The prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. In silico ADMET prediction models can help to identify potential liabilities early on, reducing the attrition rate of drug candidates in later stages of development.

For derivatives of the this compound scaffold and its analogues, in silico ADMET prediction is routinely employed. In a study on azaindole inhibitors of Trypanosoma brucei, the in vitro ADME properties of a selection of analogues were determined and found to be generally in good agreement with the predicted properties used for library design. nih.gov The compounds generally showed good aqueous solubility, good to excellent human plasma protein binding, and medium to high clearance in human liver microsomes and rat hepatocytes. nih.gov

Similarly, in silico ADMET profiles were generated for pyrrolo[2,3-b]pyridine analogues as potential antiproliferative agents. researchgate.net The predicted properties were found to be within acceptable ranges, suggesting that these compounds were unlikely to face significant pharmacokinetic challenges during further development. researchgate.net

The table below presents a selection of predicted and experimental ADME properties for azaindole analogues.

CompoundPropertyPredicted/Experimental ValueReference
Selected Azaindole AnaloguesAqueous SolubilityGood nih.gov
Selected Azaindole AnaloguesHuman Plasma Protein BindingGood to Excellent nih.gov
Selected Azaindole AnaloguesHuman Liver Microsome ClearanceMedium to High nih.gov
Pyrrolo[2,3-b]pyridine AnaloguesADMET ProfileWithin acceptable ranges researchgate.net

Industrial Synthesis and Scale Up Considerations for 2,3 Dihydro 1h Pyrrolo 2,3 C Pyridine

Challenges in Scalable Production of the Dihydro-Pyrrolopyridine Scaffold

The large-scale synthesis of the 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine scaffold is not without its difficulties. Challenges often arise from the multi-step nature of the syntheses, the need for specialized reagents, and issues with reaction control and product purification.

Another significant hurdle is the handling of hazardous reagents and reaction conditions. Some synthetic routes to azaindoles employ strong bases like sec-BuLi for dilithiation at room temperature, which can be difficult to manage at an industrial scale due to safety and handling concerns nih.gov. Furthermore, reactions requiring high temperatures or pressures necessitate specialized and costly equipment to ensure safe and controlled operation.

The cost and availability of starting materials and catalysts also pose a challenge for scalable production. Palladium-catalyzed cross-coupling reactions are frequently employed in the synthesis of functionalized pyrrolopyridines nih.gov. While highly effective, palladium catalysts can be expensive, and their complete removal from the final product is a critical regulatory requirement, adding to the complexity and cost of the purification process.

Finally, ensuring consistent product quality and yield upon scale-up is a major concern. Reactions that perform well at the gram scale in a laboratory setting may not translate directly to kilogram or ton-scale production. Issues such as inefficient heat transfer, poor mixing, and changes in reaction kinetics can lead to decreased yields and the formation of impurities, necessitating extensive process development and optimization.

Optimization of Reaction Conditions for Large-Scale Synthesis

To address the challenges of scalable production, meticulous optimization of reaction conditions is paramount. This involves a systematic investigation of various parameters to identify a robust, efficient, and safe process for large-scale manufacturing. Key parameters for optimization include the choice of solvent, base, catalyst system, temperature, and reaction time.

For instance, in the synthesis of related pyrrolopyrimidine derivatives, the choice of base and solvent can significantly impact the reaction outcome. A study on the synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles demonstrated that switching from a heterogeneous base like potassium carbonate to a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) led to nearly quantitative yields chemicalbook.com. Microwave irradiation has also been shown to accelerate reaction times compared to conventional heating, although translating microwave-assisted batch processes to a large-scale continuous setup requires careful engineering chemicalbook.commdpi.com.

The following interactive table illustrates a hypothetical optimization of a key cross-coupling step in a synthetic route towards a functionalized this compound derivative, based on typical parameters explored in related syntheses.

EntryCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)2RuPhosK2CO31,4-Dioxane/H2O1002445
2Pd2(dba)3XPhosCs2CO3Toluene1101278
3Pd(PPh3)4-Na2CO3DMF901665
4Pd2(dba)3XPhosK3PO4Toluene1101085
5Pd(OAc)2cBRIDPK2CO3t-Amyl alcohol100892

This table is a hypothetical representation of an optimization study.

Recent advancements in high-throughput experimentation and machine learning are being applied to accelerate the optimization of reaction conditions. Closed-loop systems that combine robotic experimentation with machine learning algorithms can efficiently explore a vast parameter space to identify optimal conditions for challenging chemical transformations, such as the Suzuki-Miyaura coupling of heteroaryl compounds illinois.edu. Such approaches could be instrumental in developing a robust and high-yielding industrial process for this compound.

Implementation of Continuous Flow Reactor Technology

Continuous flow chemistry has emerged as a powerful technology for the large-scale synthesis of fine chemicals and pharmaceuticals, offering several advantages over traditional batch processing. The application of continuous flow reactors to the synthesis of this compound can address many of the challenges associated with scalability.

Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters and enabling the use of highly exothermic or hazardous reactions in a safer manner. The small internal volume of microreactors minimizes the amount of hazardous material present at any given time, significantly improving the safety profile of the process wipo.int.

For the synthesis of pyridine (B92270) and dihydropyridine (B1217469) derivatives, continuous flow microwave reactors have been demonstrated to be effective. These systems allow for rapid heating to high temperatures and pressures, accelerating reaction rates and improving yields mdpi.comresearchgate.net. For example, the Bohlmann-Rahtz pyridine synthesis can be performed in a single step in a microwave flow reactor without the need to isolate intermediates, leading to a more efficient process mdpi.com.

The table below outlines the potential advantages of a continuous flow process compared to a traditional batch process for a key synthetic step.

ParameterBatch ProcessContinuous Flow Process
Reaction TimeHours to daysSeconds to minutes
Temperature ControlDifficult to control, hotspotsPrecise and uniform
SafetyHandling of large volumes of hazardous materialsSmall reactor volume, inherently safer
ScalabilityChallenging, requires re-optimizationStraightforward by running for longer times
Product ConsistencyBatch-to-batch variabilityHigh consistency

The implementation of continuous flow technology can lead to a more sustainable and cost-effective manufacturing process for this compound by reducing reaction times, improving yields, and enhancing safety.

Strategies for Catalyst Recycling and Waste Minimization

The use of expensive and often toxic heavy metal catalysts, such as palladium, in many synthetic routes to pyrrolopyridines necessitates effective strategies for their recovery and recycling. This not only reduces the cost of the process but also minimizes its environmental impact.

One promising approach is the use of magnetically recoverable catalysts. These catalysts consist of a catalytic species, such as palladium nanoparticles, supported on a magnetic material, typically iron oxide nanoparticles. After the reaction is complete, the catalyst can be easily separated from the reaction mixture using an external magnet, allowing for its reuse in subsequent batches mdpi.com. This significantly reduces the amount of catalyst waste and simplifies the purification of the product.

Another strategy involves the use of heterogeneous catalysts in packed-bed reactors within a continuous flow system. The catalyst is immobilized within the reactor, and the reaction mixture flows through it. This setup allows for continuous operation without the need for catalyst filtration after each batch. The catalyst can be used for extended periods, and once its activity decreases, it can be regenerated or replaced. For instance, a packed-bed microreactor using a titanium silicalite (TS-1) catalyst for the N-oxidation of pyridine derivatives demonstrated high efficiency and stability, operating continuously for over 800 hours while maintaining catalyst activity researchgate.net.

In addition to catalyst recycling, a holistic approach to waste minimization involves optimizing the reaction to reduce the formation of byproducts and choosing environmentally benign solvents. Atom economy is a key consideration, where the synthetic route is designed to maximize the incorporation of all materials used in the process into the final product.

Chromatography-Free Purification Techniques

Purification is a critical step in the manufacturing of any pharmaceutical intermediate, and traditional chromatographic methods can be a significant bottleneck in large-scale production. Column chromatography is often time-consuming, requires large volumes of solvents, and can be expensive to operate at an industrial scale. Therefore, the development of chromatography-free purification techniques is highly desirable.

One of the most effective strategies for non-chromatographic purification is crystallization. By carefully selecting the solvent system and controlling the temperature and concentration, it is often possible to induce the selective crystallization of the desired product, leaving impurities behind in the mother liquor. This method is highly scalable and can provide a product of very high purity.

Liquid-liquid extraction is another powerful technique for separating the product from impurities based on their differential solubility in two immiscible liquid phases. This can be particularly useful for removing byproducts or unreacted starting materials.

For basic compounds like this compound, acid-base extraction can be a highly effective purification method. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution. The basic product will be protonated and move into the aqueous phase, while non-basic impurities remain in the organic layer. The aqueous layer can then be separated, and the pH adjusted with a base to precipitate the pure product, which can be collected by filtration.

In some cases, a combination of techniques may be necessary to achieve the desired purity without resorting to chromatography. For example, a purification protocol could involve an initial extraction followed by crystallization from a suitable solvent. The development of such a procedure requires a thorough understanding of the physicochemical properties of the target compound and its impurities.

Future Perspectives and Emerging Research Directions for 2,3 Dihydro 1h Pyrrolo 2,3 C Pyridine

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and versatile synthetic routes is crucial for exploring the chemical space around the 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine core. Research is moving beyond classical methods like the Fischer indole (B1671886) cyclization and the Leimgruber-Batcho reaction toward more innovative strategies. researchgate.net

Recent advancements include:

Transition Metal Catalysis: Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, are being employed to construct the core and introduce diverse substituents with high chemoselectivity. nih.gov A notable strategy involves using a halogen as a placeholder on the pyridine (B92270) ring, which is removed in a final reductive cyclization step. researchgate.net

Cascade Reactions: Novel cascade sequences, such as cobalt-catalyzed polycyclization, are being explored to rapidly assemble complex bicyclic aza-cycles from simple starting materials like ynamides. bham.ac.uk This approach offers efficiency in terms of time and cost while building molecular complexity. bham.ac.uk

Intramolecular Cyclization: An efficient methodology for synthesizing 2,2-disubstituted 6-azaindolines involves the intramolecular cyclization of 4-(2-hydroxyethyl)-3-pivaloylaminopyridines in acidic media, which has been successfully applied to various isomers of azaindolines. thieme-connect.com

Cyclocondensation Reactions: Two-component cyclocondensation reactions of aminopyrrole carbonitriles with active methylene (B1212753) compounds provide a direct route to substituted pyrrolo[2,3-b]pyridine systems, which are structural relatives and highlight the synthetic versatility within this compound class. ajol.info

These modern synthetic methods enable the creation of diverse libraries of this compound derivatives, facilitating extensive structure-activity relationship (SAR) studies. nih.govbham.ac.uk

Development of Highly Selective and Potent Derivatives for Specific Targets

A primary focus of current research is the design and synthesis of this compound derivatives that exhibit high potency and selectivity for specific biological targets, particularly protein kinases. The pyrrolopyridine scaffold serves as an effective mimic of the ATP purine (B94841) ring, making it a valuable framework for kinase inhibitors. pharmablock.comresearchgate.net

Key research areas include:

Kinase Inhibition: Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against several kinases implicated in cancer, such as Traf2 and Nck-interacting kinase (TNIK), Cyclin-dependent kinase 8 (CDK8), and Fibroblast Growth Factor Receptors (FGFR). researchgate.netacs.orgrsc.org For instance, certain 1H-pyrrolo[2,3-b]pyridine derivatives inhibit TNIK with IC₅₀ values below 1 nM and have demonstrated the ability to suppress tumor growth in in vivo models of colorectal cancer. researchgate.netacs.org

Phosphodiesterase Inhibition: A scaffold-hopping approach led to the identification of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a target relevant to inflammatory and central nervous system diseases. nih.gov

Antiviral Activity: Pyrrolo[3,4-c]pyridine derivatives have been investigated for their antiviral properties, particularly against HIV-1. nih.govmdpi.com Specific derivatives have demonstrated significant anti-HIV-1 activity with EC₅₀ values in the low micromolar range. nih.govmdpi.com

Allosteric Modulation: The 6-azaindole (B1212597) scaffold has been explored for its potential in developing allosteric modulators for targets like the cannabinoid receptor 1 (CB₁). nih.govresearchgate.net While showing reduced binding affinity compared to their indole counterparts, these derivatives maintained the ability to potentiate orthosteric agonist binding, indicating that the scaffold is a viable starting point for further optimization. nih.gov

Table 1: Selected Research Findings on Biologically Active Pyrrolopyridine Derivatives

Derivative Class Target Key Findings Reference
1H-pyrrolo[2,3-b]pyridine TNIK Potent inhibition with IC₅₀ values < 1 nM. researchgate.net
1H-pyrrolo[2,3-b]pyridine CDK8 Potent type II inhibitor with an IC₅₀ value of 48.6 nM; significantly inhibited tumor growth in CRC xenografts. acs.org
1H-pyrrolo[2,3-b]pyridine FGFR1/2/3 Compound 4h showed potent inhibition with IC₅₀ values of 7, 9, and 25 nM, respectively. rsc.org
1H-pyrrolo[2,3-b]pyridine-2-carboxamide PDE4B Compound 11h exhibited significant inhibition of TNF-α release from macrophages. nih.gov
7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate HIV-1 Compound 12j showed significant anti-HIV-1 activity (EC₅₀ = 1.65 µM). nih.govmdpi.com
2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one HPK1 Derivatives identified as inhibitors for cancer treatment. wipo.int

Integration with Advanced Drug Delivery Systems

To maximize the therapeutic potential and overcome challenges such as poor solubility or off-target effects of potent bioactive compounds, researchers are exploring the integration of this compound derivatives with advanced drug delivery systems. While specific studies on this scaffold are emerging, the principles from related fields are highly applicable.

Future directions include:

Nanoparticle-Based Delivery: Encapsulating pyrrolopyridine derivatives within nanoparticles, such as liposomes or polymeric micelles, can improve their pharmacokinetic profiles, enhance solubility, and enable targeted delivery to disease sites.

Filomicelles: The use of amphiphilic block copolymers that self-assemble into wormlike micelles, or "filomicelles," is a promising strategy. acs.org These systems are noted for potentially longer blood circulation times and enhanced cellular uptake, which could be beneficial for delivering anticancer agents based on the this compound scaffold. acs.org

Functionalized Nanoprobes: Novel nanoprobes, for instance, those created by functionalizing carbon dots with related heterocyclic molecules, demonstrate the potential for developing advanced diagnostic and delivery platforms. researchgate.net

Application in Novel Therapeutic Areas and Neglected Diseases

While much of the focus has been on oncology and inflammatory diseases, the versatility of the this compound scaffold allows for its exploration in a wider range of therapeutic areas.

Emerging applications include:

Neurodegenerative Diseases: Given the role of kinases and phosphodiesterases in neuro-inflammation and neuronal function, derivatives of this scaffold are being investigated for conditions like Alzheimer's and Parkinson's disease. nih.gov

Infectious Diseases: Beyond viral infections, there is potential for developing agents against bacterial and parasitic diseases. The scaffold's structural similarity to natural alkaloids with antimicrobial properties supports this direction. nih.gov A patent for related heterocyclic compounds has highlighted their potential use in treating helminth infections. google.com

Metabolic Disorders: GPR119, a receptor involved in insulin (B600854) secretion, has been targeted by derivatives of the isomeric pyrrolo[3,4-c]pyridine, suggesting that compounds from this family could be developed for type 2 diabetes and obesity. nih.gov

Advanced Spectroscopic and Biophysical Characterization Techniques

A deep understanding of the structural and photophysical properties of this compound and its derivatives is essential for rational drug design. Advanced analytical techniques are being employed to elucidate these characteristics.

Spectroscopic Analysis: Comprehensive characterization using 1D and 2D Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry is standard for confirming the structure of newly synthesized derivatives. ajol.infoacs.org

Photophysical Studies: The aromatic parent, 6-azaindole, has been the subject of detailed photophysical characterization. researchgate.net Techniques like time-resolved fluorescence spectroscopy have been used to study its excited-state behavior, revealing properties such as a fluorescence maximum at 380 nm and the influence of protonation on its absorbance spectrum. researchgate.net Such studies are crucial for developing fluorescent probes for biological imaging. researchgate.net

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies are increasingly used to predict the binding modes of these compounds with their biological targets, such as kinases. researchgate.net These computational approaches help rationalize experimental findings and guide the design of more potent and selective inhibitors. researchgate.net

Translational Research and Preclinical Development Initiatives

The ultimate goal of medicinal chemistry research is to translate promising compounds from the laboratory to clinical use. Several derivatives based on the pyrrolopyridine framework are progressing through the preclinical development pipeline.

Key initiatives involve:

Lead Optimization: Extensive SAR studies are conducted to optimize lead compounds for potency, selectivity, and favorable pharmacokinetic properties. nih.gov This involves synthesizing and testing numerous analogs with varied substituents. rsc.orgnih.gov

ADME Profiling: In vitro absorption, distribution, metabolism, and excretion (ADME) studies are critical for assessing the drug-like properties of new compounds. Researchers are evaluating parameters like metabolic stability and cell permeability to identify candidates with promising profiles for in vivo testing. nih.govnih.govrsc.org

In Vivo Efficacy Studies: Promising candidates are advanced to in vivo models to evaluate their therapeutic efficacy. For example, a potent CDK8 inhibitor based on a related scaffold significantly inhibited tumor growth in colorectal cancer xenograft models and exhibited good bioavailability with low toxicity. acs.org

Derisking Strategies: The 6-azaindoline scaffold is actively being used as a synthetic building block to replace indoline (B122111) structures that may carry a risk of bioactivation-induced toxicity, thereby "derisking" potential drug candidates. aragen.com

The continued exploration of the this compound scaffold and its relatives holds significant promise for the development of next-generation therapeutics to address a wide spectrum of diseases. researchgate.netnih.gov

Q & A

Q. What are the common synthetic routes for 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclization and functionalization steps. For example, pyrrolo[2,3-c]pyridine derivatives are synthesized via Fischer indole cyclization or palladium-catalyzed cross-coupling reactions. Key reagents include NaH, MeI, and boronic acids under reflux conditions (e.g., toluene/dioxane at 105°C). Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity, and reaction time to improve yields (45–87%) .

Q. How is X-ray crystallography utilized to characterize the structural features of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and torsional strain in the fused pyrrolo-pyridine system. For example, studies on similar compounds (e.g., 2-phenyl derivatives) reveal bond lengths of 1.34 Å for C–N in the pyridine ring and dihedral angles <5° between fused rings, confirming planarity. Data collection at 173 K minimizes thermal motion artifacts, with R-factors <0.04 ensuring accuracy .

Q. What spectroscopic techniques are critical for confirming the purity and structure of derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions and coupling patterns (e.g., doublets at δ 7.23 ppm for H-5 in fluorinated analogs). High-Resolution Mass Spectrometry (HRMS) validates molecular formulas (e.g., [M+H]⁺ calcd. 355.14409 for C₂₃H₁₈N₂O₂). Purity is confirmed via GC (>98%) and moisture analysis (<0.5%) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, methyl groups) impact biological activity in pyrrolo[2,3-c]pyridine derivatives?

  • Methodological Answer : Bromine at position 7 (e.g., 7-bromo derivatives) enhances FGFR1 inhibition (IC₅₀ <10 nM) by increasing electrophilicity for covalent binding. Methyl groups at position 3 improve metabolic stability but reduce solubility. SAR studies compare IC₅₀ values across analogs using kinase assays and molecular docking to map steric/electronic effects .

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-cancer vs. anti-inflammatory effects)?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell line specificity) or off-target effects. Researchers use orthogonal assays (e.g., enzymatic vs. cell-based) and structural analogs to isolate mechanisms. For example, 3-chloro-7-methyl derivatives show selective COX-2 inhibition (anti-inflammatory) but weak kinase activity, highlighting target promiscuity .

Q. How can computational modeling guide the design of selective kinase inhibitors based on this scaffold?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity. Docking simulations (e.g., AutoDock Vina) map interactions with FGFR1's ATP-binding pocket. Free energy perturbation (FEP) quantifies substituent effects on binding affinity. For instance, ethyl ester groups at position 3 improve hydrogen bonding with Lys514 .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Scaling Suzuki-Miyaura couplings requires controlled Pd catalyst removal to avoid metal contamination. Chiral HPLC or enzymatic resolution preserves stereochemistry in N-BOC-protected intermediates (e.g., (2R)-4-iodo derivatives). Process optimization includes solvent recycling (THF/EtOH) and flow chemistry to enhance reproducibility .

Data Contradiction Analysis

Q. Why do some studies report divergent yields for the same synthetic route?

  • Methodological Answer : Yield discrepancies (e.g., 29% vs. 45% for fluorination) stem from reagent purity (Selectfluor® lot variability) or trace moisture in solvents. Researchers mitigate this via strict anhydrous conditions (molecular sieves) and real-time reaction monitoring (in situ IR spectroscopy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.